![molecular formula C7H7N3O B15278341 6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. It is known for its potential biological activities and is used as a scaffold for the development of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the reaction of 2-aminopyridine with formamide under reflux conditions . Another method involves the use of a visible-light-mediated fluoroalkylation/cyclization tandem process, which constructs the compound in the presence of sodium fluoroalkylsulfonates and avoids the need for external oxidants or photocatalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
化学反应分析
Types of Reactions
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives, such as C5–C6 unsaturated systems.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen for oxidation, reducing agents like hydrogen or hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include unsaturated derivatives, fully saturated compounds, and substituted pyrido[3,4-d]pyrimidines. These products can exhibit different biological activities and properties .
科学研究应用
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one involves its interaction with specific molecular targets and pathways. For example, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. It can also modulate receptor functions by interacting with receptor binding sites and altering their signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.
相似化合物的比较
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound has a similar bicyclic structure but differs in the degree of saturation and substitution patterns.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This derivative has additional chlorine substituents, which can influence its chemical reactivity and biological activity.
7-Benzyl-2,4-dichloro-5H,6H,8H-pyrido[3,4-d]pyrimidine: This compound features a benzyl group and chlorine substituents, providing unique properties compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse biological activities, making it a valuable scaffold for drug discovery and development .
属性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H7N3O/c11-7-6-5(1-2-9-7)3-8-4-10-6/h3-4H,1-2H2,(H,9,11) |
InChI 键 |
NIUZVVDOSYWDSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=NC=NC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


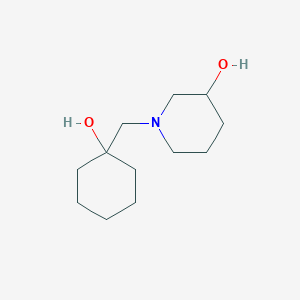
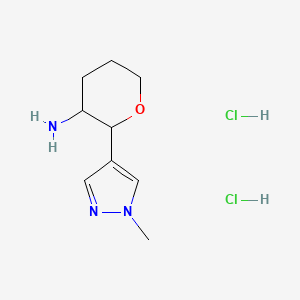
![5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B15278277.png)
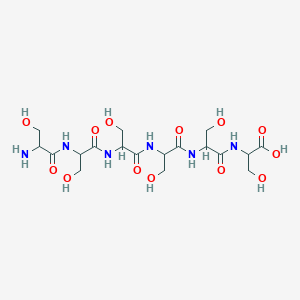
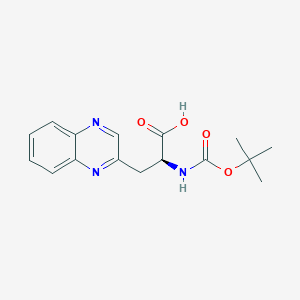
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
![Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B15278322.png)
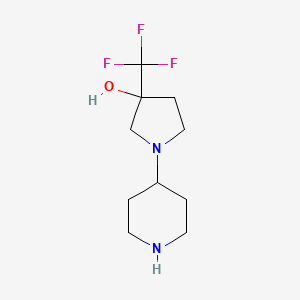

![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
amine](/img/structure/B15278359.png)



